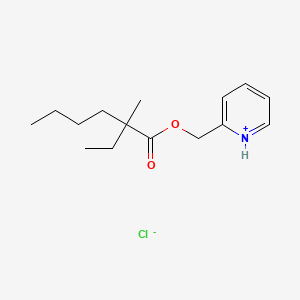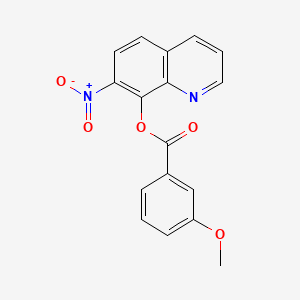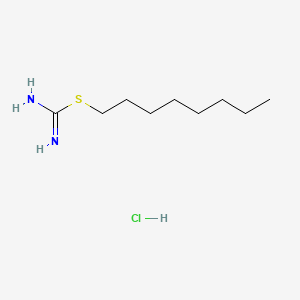
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Common reagents used in the synthesis include acetic anhydride, dimethylphenylamine, and methylpentylamine. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters. Industrial production methods may also involve purification steps to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and its effects on specific medical conditions.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-, monohydrochloride
- Acetamide, N-(2,6-dimethylphenyl)-2-(propylamino)-, monohydrochloride
- Acetamide, N-(2,6-dimethylphenyl)-2-(butylamino)-, monohydrochloride
Uniqueness
Compared to similar compounds, Acetamide, N-(2,6-dimethylphenyl)-2-(methylpentylamino)-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct properties and functions. Its unique configuration allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
35891-89-5 |
|---|---|
Fórmula molecular |
C16H27ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
[2-(2,6-dimethylanilino)-2-oxoethyl]-methyl-pentylazanium;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-5-6-7-11-18(4)12-15(19)17-16-13(2)9-8-10-14(16)3;/h8-10H,5-7,11-12H2,1-4H3,(H,17,19);1H |
Clave InChI |
VGCMDANERVGBAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



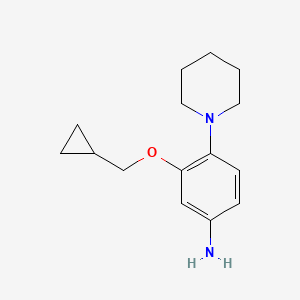

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
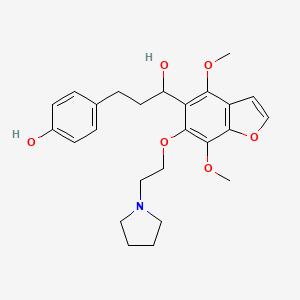
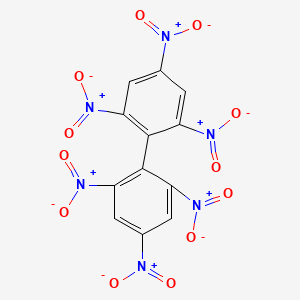

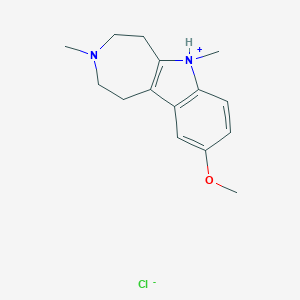
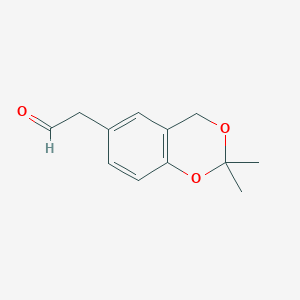
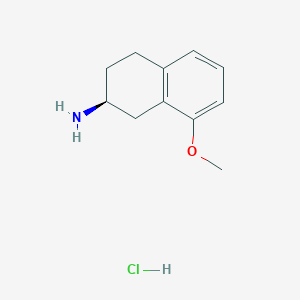
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)
